Leucokinin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leucokinin II is a member of the leucokinin family of neuropeptides, which are primarily found in invertebrates. These peptides play crucial roles in regulating various physiological processes, including ion and water homeostasis, feeding behavior, and stress responses . This compound, like other leucokinins, acts as a neuromodulator and hormone, influencing the behavior and physiology of insects and other invertebrates .

準備方法

Synthetic Routes and Reaction Conditions: Leucokinin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the peptide .

化学反応の分析

Types of Reactions: Leucokinin II undergoes various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents in SPPS.

Major Products: The major products of these reactions include oxidized, reduced, and substituted forms of this compound, each with potentially different biological activities .

科学的研究の応用

Leucokinin II has a wide range of scientific research applications:

作用機序

Leucokinin II is part of a larger family of leucokinins, which include other peptides like leucokinin I and Drosophila leucokinin. These peptides share similar structures and functions but may differ in their amino acid sequences and specific biological activities. This compound is unique in its specific sequence and the particular physiological processes it regulates .

類似化合物との比較

- Leucokinin I

- Drosophila leucokinin

- Other insect leucokinins

Each of these peptides has distinct roles and mechanisms of action, contributing to the diversity of physiological regulation in invertebrates .

生物活性

Leucokinin II (LK II) is a neuropeptide belonging to the leucokinin family, which plays a significant role in various physiological processes in insects and other invertebrates. This article delves into the biological activity of LK II, highlighting its mechanisms of action, physiological roles, and implications for metabolic regulation.

Overview of this compound

Leucokinins are neuropeptides that are primarily involved in the regulation of feeding behavior, stress responses, and water homeostasis. In insects, they exert their effects through specific G-protein-coupled receptors (GPCRs), influencing various biological functions.

- Receptor Activation : LK II activates its receptor (LKR) in a dose-dependent manner. Studies have shown that the effective concentration (EC50) values for LK II range from 8.44 nM to 90.44 nM, indicating a potent interaction with its receptor .

- Calcium Signaling : The binding of LK II to LKR leads to an increase in intracellular calcium levels, which is crucial for various cellular responses. This calcium signaling pathway is essential for the physiological effects mediated by LK II .

- Gene Expression Regulation : Knockdown experiments using RNA interference (RNAi) techniques have demonstrated that reducing LK and LKR expression affects the transcription levels of insulin-like peptides (ILPs), which are vital for metabolic regulation and stress resistance .

Physiological Roles

This compound has been implicated in several key physiological processes:

- Feeding Behavior : In Drosophila models, impaired LK signaling results in altered feeding motivation and reduced food intake. For instance, Lk mutants exhibit decreased motivation to feed compared to controls . This suggests that LK II plays a critical role in integrating sensory information related to hunger and satiety.

- Stress Response : LK II is involved in modulating stress responses, particularly under conditions of starvation or dehydration. Knockdown of LK signaling enhances survival rates under desiccation stress, indicating its role in stress tolerance mechanisms .

- Water Homeostasis : The expression of LK receptors is notably high in the hindgut, which is essential for diuresis and ion transport. This localization underscores the importance of LK II in regulating water balance within the organism .

Case Study 1: Drosophila Feeding Behavior

A study investigated the effects of leucokinin signaling on feeding behavior in Drosophila. The results showed that Lk mutants had significantly lower food intake than wild-type flies when assessed using capillary feeding assays. This finding highlights the role of LK II as a modulator of feeding motivation and energy balance .

Case Study 2: Stress Resistance in Heliothis cunea

Research on Heliothis cunea larvae demonstrated that knockdown of HcLK and HcLKR resulted in increased resistance to starvation and desiccation stress. The larvae exhibited enhanced survival rates compared to control groups, suggesting that LK signaling is crucial for managing physiological stress responses .

Research Findings Summary

特性

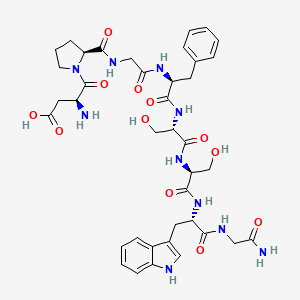

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHONWAEDTZVNV-POPCVQDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N10O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。